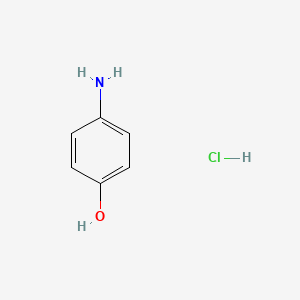

4-Aminophenol hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

51-78-5 |

|---|---|

Molecular Formula |

C6H8ClNO |

Molecular Weight |

145.59 g/mol |

IUPAC Name |

(4-hydroxyphenyl)azanium;chloride |

InChI |

InChI=1S/C6H7NO.ClH/c7-5-1-3-6(8)4-2-5;/h1-4,8H,7H2;1H |

InChI Key |

RVGOBWDGAVAVPJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N)O.Cl |

Canonical SMILES |

C1=CC(=CC=C1[NH3+])O.[Cl-] |

Appearance |

Solid powder |

Color/Form |

Crystalline powde |

melting_point |

306 °C, decomposes |

Other CAS No. |

51-78-5 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

123-30-8 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Very sol in water; sol in alcohol |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-aminophenol 4-aminophenol conjugate monoacid 4-aminophenol hydrochloride 4-aminophenol monopotassium salt 4-aminophenol monosodium salt 4-aminophenol sulfate 4-aminophenol sulfate (2:1) 4-aminophenol, 18O-labeled 4-aminophenol, 3H-labeled 4-aminophenol, ion(1+) 4-hydroxyaniline p-aminophenol p-aminophenol phosphate para-aminophenol |

Origin of Product |

United States |

Foundational & Exploratory

Mechanism of Bamberger rearrangement for 4-aminophenol synthesis

An In-Depth Technical Guide to the Bamberger Rearrangement for 4-Aminophenol Synthesis

Introduction

The Bamberger rearrangement, a cornerstone of synthetic organic chemistry, provides a robust pathway for the synthesis of 4-aminophenols from N-phenylhydroxylamines.[1][2][3] Named after the German chemist Eugen Bamberger, this acid-catalyzed reaction is of significant industrial importance, primarily serving as a key step in the production of 4-aminophenol, a vital intermediate in the pharmaceutical and dye industries.[4][5] Notably, 4-aminophenol is the direct precursor to paracetamol (acetaminophen), one of the most widely used analgesic and antipyretic drugs globally.[4][6] This guide offers an in-depth exploration of the Bamberger rearrangement's mechanism, a detailed experimental protocol, and critical insights into its application in drug development for researchers, scientists, and professionals in the field.

Core Reaction Mechanism: A Stepwise Elucidation

The Bamberger rearrangement is fundamentally an acid-catalyzed intramolecular rearrangement of an N-arylhydroxylamine. The reaction proceeds through a series of well-defined steps, culminating in the formation of a para-substituted aminophenol.[1][2][7] The generally accepted mechanism involves the formation of a highly reactive nitrenium ion intermediate.[1][2]

Step 1: Protonation of N-Phenylhydroxylamine

The reaction is initiated by the protonation of the N-phenylhydroxylamine starting material in the presence of a strong aqueous acid, such as sulfuric acid.[1][2] Protonation can occur at either the nitrogen or the oxygen atom. While N-protonation is kinetically favored, it is an unproductive pathway.[1][2] The crucial step is the O-protonation of the hydroxylamine, which forms a better leaving group (water).[1][2][8][9]

Step 2: Formation of the Nitrenium Ion

Following O-protonation, the intermediate readily loses a molecule of water to generate a highly electrophilic nitrenium ion.[1][2] The formation of this nitrenium ion is often the rate-determining step of the reaction.[8][9] The stability and reactivity of this intermediate are central to the rearrangement's outcome.

Step 3: Nucleophilic Attack by Water

The electron-deficient nitrenium ion is then susceptible to nucleophilic attack. In the aqueous acidic medium, water acts as the nucleophile, attacking the para-position of the aromatic ring.[1][2][7] This attack is regioselective for the para position due to steric hindrance at the ortho positions and the electronic stabilization of the resulting intermediate.

Step 4: Rearomatization to Form 4-Aminophenol

The final step involves the deprotonation of the intermediate to restore the aromaticity of the ring, yielding the stable 4-aminophenol product.[7]

Caption: The mechanistic pathway of the Bamberger rearrangement.

Experimental Protocol for the Synthesis of 4-Aminophenol

The following protocol provides a detailed methodology for the laboratory-scale synthesis of 4-aminophenol via the Bamberger rearrangement of N-phenylhydroxylamine.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration/Purity |

| N-Phenylhydroxylamine | C₆H₇NO | 109.13 | >98% |

| Sulfuric Acid | H₂SO₄ | 98.08 | 50% (v/v) aqueous solution |

| Deionized Water | H₂O | 18.02 | High purity |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated aqueous solution |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular |

Step-by-Step Procedure

-

Preparation of the Acidic Medium: In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, carefully add 50 mL of 50% sulfuric acid.[10] Allow the solution to cool to below 5°C. The use of a cooling bath is critical to control the exothermic nature of the initial reaction and to minimize the formation of byproducts.

-

Addition of N-Phenylhydroxylamine: Slowly and portion-wise, add 5.0 g of N-phenylhydroxylamine to the cold, stirring sulfuric acid solution.[10] Maintain the temperature of the reaction mixture below 10°C during the addition. This slow addition prevents a rapid temperature increase that could lead to undesired side reactions.

-

Rearrangement Reaction: After the complete addition of N-phenylhydroxylamine, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle boil for approximately 1-2 hours.[10] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Neutralization: After the reaction is complete, cool the flask in an ice bath. Slowly and carefully add 100 mL of cold deionized water.[10] Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8. This step is highly exothermic and must be performed with caution.

-

Extraction of 4-Aminophenol: Transfer the neutralized solution to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). The multiple extractions ensure a high recovery of the product.

-

Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude 4-aminophenol.

-

Purification: The crude product can be purified by recrystallization from hot water to obtain colorless crystals of 4-aminophenol.[11]

Caption: Experimental workflow for the synthesis of 4-aminophenol.

Critical Process Parameters and Field-Proven Insights

The success of the Bamberger rearrangement is contingent upon careful control of several key parameters. An understanding of these factors is crucial for optimizing the yield and purity of 4-aminophenol.

-

Acid Concentration: The use of a strong acid is essential to facilitate the protonation and subsequent rearrangement.[1][2] However, excessively high acid concentrations can lead to side reactions, such as polymerization or the formation of sulfonation products. A 50% sulfuric acid solution is generally found to be optimal for this transformation.[10]

-

Temperature Control: As highlighted in the protocol, maintaining a low temperature during the initial addition of N-phenylhydroxylamine is critical to prevent uncontrolled exothermic reactions and the formation of impurities. The subsequent heating phase drives the rearrangement to completion.

-

Purity of Starting Material: The purity of the N-phenylhydroxylamine is paramount. Impurities in the starting material can lead to the formation of colored byproducts that are difficult to remove during purification. N-phenylhydroxylamine is typically synthesized by the reduction of nitrobenzene using catalysts like rhodium or zinc.[1][2]

-

Side Reactions: While the Bamberger rearrangement is generally selective for the para-product, the formation of ortho-aminophenol can occur as a minor byproduct. The extent of ortho-isomer formation is influenced by the steric and electronic nature of substituents on the aromatic ring.

Applications in Drug Development

4-Aminophenol is a cornerstone intermediate in the pharmaceutical industry, with its primary application being the synthesis of paracetamol.[4][6] The acetylation of 4-aminophenol with acetic anhydride provides a straightforward and high-yielding route to this widely used analgesic.[11]

Beyond paracetamol, 4-aminophenol serves as a versatile building block for a range of other active pharmaceutical ingredients (APIs), including:

-

Acebutolol: A beta-blocker used to treat hypertension and angina.[6]

-

Ambroxol: A mucolytic agent used in the treatment of respiratory diseases.[6]

-

Sorafenib: A kinase inhibitor used in the treatment of certain types of cancer.[6]

-

Cabozantinib: A tyrosine kinase inhibitor used in the treatment of various cancers.

The continued importance of these drugs underscores the enduring significance of the Bamberger rearrangement in modern drug development and manufacturing.[6]

Conclusion

The Bamberger rearrangement remains a highly relevant and powerful tool in organic synthesis, particularly for the industrial production of 4-aminophenol. A thorough understanding of its mechanism, coupled with meticulous control over experimental parameters, is essential for achieving high yields and purity. The critical role of 4-aminophenol as a precursor to numerous life-saving medications solidifies the Bamberger rearrangement's place as a fundamental reaction in the arsenal of synthetic and medicinal chemists. This guide provides a comprehensive overview intended to empower researchers and professionals in the pharmaceutical sciences to effectively utilize this classic and enduring transformation.

References

-

Wikipedia. Bamberger rearrangement. [Link]

-

Scribd. Bamberger Rearrangement | PDF | Chemical Reactions. [Link]

-

PrepChem.com. Preparation of 4-aminophenol. [Link]

-

Alpha Origin. The Role of 4-Aminophenol in Modern Pharmaceutical Synthesis | CAS 123-30-8. [Link]

-

Surendranath College. Bamberger Rearrangement. [Link]

-

Wiley-VCH. 1 Rearrangement Reactions. [Link]

-

Wikipedia. 4-Aminophenol. [Link]

-

IRIS. Kinetics of Bamberger rearrangement of N-phenylhydroxylamine in a reusable homogeneous system: CH3CN-H2O-CF3COOH. [Link]

-

ResearchGate. Bamberger reaction (rearrangement). [Link]

-

Kajay Remedies. Role of Para Aminophenol in Oncology Drug Development. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 4-Aminophenol in Modern Chemical Manufacturing. [Link]

-

ResearchGate. Kinetics and mechanistic study of the Bamberger rearrangement of N-phenylhydroxylamine to 4-aminophenol in acetonitrile-trifluoroacetic acid: A substrate acid complex as para selectivity driver. [Link]

-

Kyushu University. Kinetics and mechanisms of the Bamberger rearrangement. Part 3. Rearrangement of phenylhydroxylamines to p-aminophenols in aqueous sulphuric acid solutions. [Link]

-

ResearchGate. Bamberger rearrangement on solid acids | Request PDF. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Kinetics and mechanisms of the Bamberger rearrangement. Part 3. Rearrangement of phenylhydroxylamines to p-aminophenols in aqueous sulphuric acid solutions. [Link]

-

YouTube. Bamberger rearrangement: Basic concept and reaction mechanism. [Link]

-

ACS Publications. Bamberger Rearrangement of N-Arylhydroxylamine to p-Aminophenol in a CO2–H2O System | Industrial & Engineering Chemistry Research. [Link]

-

ACS Publications. Preparation of para-Aminophenol from Nitrobenzene through Bamberger Rearrangement Using a Mixture of Heterogeneous and Homogeneous Acid Catalysts | Organic Process Research & Development. [Link]

- Google Patents. EP0085890A1 - Process for preparing p-aminophenol and alkyl substituted p-aminophenol.

-

YouTube. 4-AMINOPHENOL. BAMBERGER REARRANGEMENT .#ncchem. [Link]

-

Beilstein Journals. An aniline dication-like transition state in the Bamberger rearrangement. [Link]

-

ResearchGate. Bamberger Rearrangement of N-Arylhydroxylamine to p-Aminophenol in a CO2–H2O System | Request PDF. [Link]

-

American Chemical Society. Bamberger Rearrangement of N-Arylhydroxylamine to p-Aminophenol in a CO2–H2O System. [Link]

-

PubMed Central. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

-

NPTEL Archive. Lecture 17. [Link]

-

Berhampore Girls' College. Rearrangements. [Link]

- Google Patents.

-

ACS Figshare. Preparation of para-Aminophenol from Nitrobenzene through Bamberger Rearrangement Using a Mixture of Heterogeneous and Homogeneous Acid Catalysts. [Link]

-

ResearchGate. Preparation of para -Aminophenol from Nitrobenzene through Bamberger Rearrangement Using a Mixture of Heterogeneous and Homogeneous Acid Catalysts | Request PDF. [Link]

Sources

- 1. Bamberger rearrangement - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. surendranathcollege.ac.in [surendranathcollege.ac.in]

- 4. nbinno.com [nbinno.com]

- 5. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 9. Kinetics and mechanisms of the Bamberger rearrangement. Part 3. Rearrangement of phenylhydroxylamines to p-aminophenols in aqueous sulphuric acid solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. prepchem.com [prepchem.com]

- 11. 4-Aminophenol - Wikipedia [en.wikipedia.org]

Core Topic: Solubility Profile of 4-Aminophenol Hydrochloride in Water and Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the solubility characteristics of 4-aminophenol hydrochloride, a critical intermediate in the pharmaceutical industry. Moving beyond a simple compilation of data, this document provides a foundational understanding of the physicochemical principles governing its solubility, presents robust methodologies for its empirical determination, and explores the profound implications of this parameter on drug synthesis and development, particularly in the manufacturing of paracetamol (acetaminophen).

Strategic Importance in Pharmaceutical Manufacturing

4-Aminophenol hydrochloride (CAS: 51-78-5) is the hydrochloride salt of 4-aminophenol.[1][2] This salt form is generally preferred in industrial settings over the free base due to its superior stability and resistance to oxidation.[1] Its most prominent application is as the final intermediate in the synthesis of paracetamol, one of the world's most widely used analgesic and antipyretic agents.[3][4][5] The efficiency of the acetylation reaction that converts 4-aminophenol to paracetamol, along with the subsequent purification and crystallization of the final active pharmaceutical ingredient (API), is inextricably linked to the solubility of the starting material.[6][7] A comprehensive grasp of its solubility in various media is therefore not an academic exercise, but a prerequisite for robust process design, optimization, and control.

Aqueous Solubility Profile

The ionic nature of 4-aminophenol hydrochloride renders it readily soluble in water.[2][3] This characteristic is fundamental to many synthetic pathways that utilize aqueous or semi-aqueous reaction systems.

Temperature Dependence

Consistent with Le Chatelier's principle for most salt dissolutions, the aqueous solubility of 4-aminophenol hydrochloride increases with temperature.[3] This positive thermal coefficient is a critical lever that can be manipulated during a process to ensure reactants remain in solution at reaction temperatures and to facilitate selective crystallization of the product upon cooling. While precise, multi-point temperature-solubility data is not consistently available in public literature, the compound is generally described as "very soluble" in water.[2][8]

Table 1: Aqueous Solubility of 4-Aminophenol Hydrochloride

| Temperature | Solubility Descriptor |

| Ambient (~20-25°C) | Very Soluble |

| Elevated | Solubility Increases |

Note: For process modeling and design, it is imperative to determine precise solubility data empirically under the specific conditions (e.g., pH, ionic strength) of the target process. The protocol provided in Section 4 is designed for this purpose.

Influence of pH

The solubility of 4-aminophenol hydrochloride can also be sensitive to pH.[3] As a salt of a weak base (pKa of the conjugate acid is ~5.5), changes in pH will shift the equilibrium between the ionized (highly soluble) form and the free base, 4-aminophenol, which has a lower aqueous solubility (1.5 g/100 mL).[3][4] In highly acidic media (pH < 2), the common ion effect from excess chloride may slightly suppress solubility, while at pH values significantly above the pKa, the compound will convert to the less soluble free base, potentially leading to precipitation.

Solubility in Organic Solvents

The solubility of 4-aminophenol hydrochloride in organic solvents is dictated by its high polarity and the significant crystal lattice energy of the salt. Its dissolution requires a solvent capable of overcoming this energy through strong solute-solvent interactions.

General Solubility Behavior

The principle of "like dissolves like" is paramount. Polar, protic solvents that can engage in hydrogen bonding are the most effective non-aqueous solvents for this compound.

-

Polar Protic Solvents: Solvents like methanol and ethanol can solvate both the 4-aminophenolium cation and the chloride anion through hydrogen bonding, leading to moderate to high solubility.[1][8]

-

Polar Aprotic Solvents: Solvents such as acetone or ethyl acetate lack a hydrogen-bond-donating group, making them less effective at solvating the chloride anion. Consequently, solubility is significantly lower.

-

Nonpolar Solvents: Nonpolar solvents like toluene, benzene, and chloroform are incapable of overcoming the ionic crystal lattice energy, resulting in negligible solubility or insolubility.[9][10]

Table 2: Qualitative Solubility of 4-Aminophenol Hydrochloride in Common Organic Solvents

| Solvent | Class | General Solubility | Rationale for Behavior |

| Water | Polar Protic | Very Soluble[2][8] | High dielectric constant and strong H-bonding capacity. |

| Methanol / Ethanol | Polar Protic | Soluble[1][8] | H-bonding effectively solvates both ions. |

| Acetone | Polar Aprotic | Slightly Soluble[9] | Can solvate the cation via dipole interactions but is poor at solvating the anion. |

| Ethyl Acetate | Polar Aprotic | Slightly Soluble[9] | Moderate polarity is insufficient to overcome lattice energy effectively. |

| Toluene | Nonpolar | Insoluble[9] | Weak van der Waals forces cannot disrupt the ionic lattice. |

| Chloroform | Nonpolar | Insoluble[9][10] | Polarity mismatch is too great. |

Visualizing Solute-Solvent Interactions

The differential solubility can be understood by visualizing the interactions at a molecular level.

Diagram 1: Solute-Solvent Interaction Model

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [guidechem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 5. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 4-Aminophenol hydrochloride | C6H7NO.ClH | CID 5828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-aminophenol [chemister.ru]

In-Depth Technical Guide to the Spectroscopic Data of 4-Aminophenol Hydrochloride

This guide offers a comprehensive technical examination of the spectroscopic data for 4-aminophenol hydrochloride, a pivotal intermediate in the pharmaceutical industry, particularly in the synthesis of paracetamol. Tailored for researchers, scientists, and drug development professionals, this document provides a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, emphasizing the principles behind data acquisition and interpretation.

Introduction: The Significance of Spectroscopic Analysis for 4-Aminophenol Hydrochloride

4-Aminophenol hydrochloride (C₆H₈ClNO) is the hydrochloride salt of 4-aminophenol.[1] Its molecular structure, purity, and stability are critical quality attributes that directly impact the safety and efficacy of the final pharmaceutical products. Spectroscopic methods are indispensable, non-destructive tools for the comprehensive characterization of this compound. This guide provides a foundational understanding of its spectral features, enabling robust quality control and research applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled detail about the molecular structure of 4-aminophenol hydrochloride in solution.

¹H NMR Spectroscopy: Elucidating Proton Environments

Proton NMR (¹H NMR) is fundamental for identifying the hydrogen atoms within the molecule and their immediate electronic environment.

Experimental Protocol:

-

Sample Preparation: A solution is prepared by dissolving 5-10 mg of 4-aminophenol hydrochloride in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation: Data is acquired using a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Data Acquisition: A standard one-pulse experiment is typically sufficient.

-

Referencing: The spectrum is referenced to the residual solvent peak or an internal standard like DSS.

Interpretation of the ¹H NMR Spectrum:

The aromatic region of the ¹H NMR spectrum of 4-aminophenol hydrochloride in DMSO-d₆ displays two distinct doublets, characteristic of a para-substituted benzene ring. The labile protons of the hydroxyl (-OH) and ammonium (-NH₃⁺) groups appear as broad singlets.

| Proton Assignment | Approximate Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Integration |

| Aromatic Protons | 6.5 - 7.0 | Doublets | 4H |

| Hydroxyl Proton (-OH) | ~8.4 | Singlet (broad) | 1H |

| Ammonium Protons (-NH₃⁺) | ~4.4 | Singlet (broad) | 2H |

Source: Adapted from spectral data.[2]

Causality in Experimental Choices: The choice of DMSO-d₆ as a solvent allows for the observation of the exchangeable protons of the -OH and -NH₃⁺ groups. In contrast, using D₂O would lead to the exchange of these protons with deuterium, causing their signals to disappear from the spectrum, which can be a useful technique to simplify the spectrum and confirm their presence.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides information on the carbon framework of the molecule.

Experimental Protocol:

-

Sample Preparation: A more concentrated solution (20-50 mg) in DMSO-d₆ or D₂O is typically required.

-

Instrumentation: Performed on an NMR spectrometer, often requiring a larger number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.

Interpretation of the ¹³C NMR Spectrum:

Due to the symmetry of the para-substituted ring, four distinct signals are expected in the aromatic region of the ¹³C NMR spectrum.

| Carbon Assignment | Approximate Chemical Shift (δ) in DMSO-d₆ (ppm) |

| C-OH | ~144-149 |

| C-NH₃⁺ | ~137 |

| Aromatic C-H | ~115-120 |

| Aromatic C-H | ~113-117 |

Source: Adapted from spectral data.[2][3]

Diagram: NMR Workflow for 4-Aminophenol Hydrochloride

Caption: A simplified workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

-

Sample Preparation: The most common method for solid samples is the preparation of a potassium bromide (KBr) pellet.[1] A small amount of the sample is intimately mixed with dry KBr and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Interpretation of the IR Spectrum:

The IR spectrum of 4-aminophenol hydrochloride shows characteristic absorption bands for the hydroxyl, ammonium, and aromatic moieties.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch | 3200-3400 (broad) | Phenolic -OH |

| N-H Stretch | 2800-3100 (broad) | Ammonium -NH₃⁺ |

| Aromatic C-H Stretch | ~3000-3100 | Ar-H |

| Aromatic C=C Stretch | ~1500-1600 | Aromatic Ring |

| C-O Stretch | ~1230 | Phenolic C-O |

Source: Adapted from spectral data.[4][5]

Self-Validating Protocol: The use of dry KBr is crucial as moisture will introduce a broad O-H stretching band around 3400 cm⁻¹, which can interfere with the N-H and O-H signals from the sample. A well-prepared, transparent pellet is key to obtaining a high-quality spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π-electron system of the aromatic ring.

Experimental Protocol:

-

Sample Preparation: A dilute solution of 4-aminophenol hydrochloride is prepared in a UV-transparent solvent such as water or ethanol.

-

Data Acquisition: The absorbance is measured over the UV-Vis range (typically 200-400 nm).

Interpretation of the UV-Vis Spectrum:

4-Aminophenol hydrochloride exhibits characteristic absorption maxima (λ_max) in the UV region. In an acidic mobile phase (pH ≤ 3), the absorption maxima are observed around 194 nm, 218 nm, and 272 nm.[6][7] The position and intensity of these bands are sensitive to the solvent and the pH of the solution.

Authoritative Grounding: The electronic transitions observed are typically π → π* transitions within the benzene ring. The protonation of the amino group to form the ammonium salt influences the electronic properties of the aromatic system, affecting the wavelengths of maximum absorption compared to the free base, 4-aminophenol.

Diagram: Spectroscopic Analysis Logic

Caption: Interrelation of spectroscopic techniques.

Conclusion

The collective data from NMR, IR, and UV-Vis spectroscopy provides a detailed and robust analytical profile of 4-aminophenol hydrochloride. This guide serves as a practical reference for the application of these techniques in ensuring the identity, purity, and quality of this important pharmaceutical intermediate. Adherence to the described protocols and a thorough understanding of the spectral interpretations are essential for reliable and reproducible results in both research and industrial settings.

References

-

SIELC Technologies. (n.d.). 4-Aminophenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminophenol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-aminophenol. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020). Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle - Supplementary Information. Retrieved from [Link]

-

Chegg. (2019, March 21). Solved Attach IR data for both 4-aminophenol and each. Retrieved from [Link]

Sources

- 1. 4-Aminophenol hydrochloride | C6H7NO.ClH | CID 5828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 4-Aminophenol(123-30-8) 13C NMR spectrum [chemicalbook.com]

- 4. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solved Attach IR data for both 4-aminophenol and each | Chegg.com [chegg.com]

- 6. 4-Aminophenol | SIELC Technologies [sielc.com]

- 7. UV-Vis Spectrum of 4-aminophenol | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Industrial Synthesis and Precursors of 4-Aminophenol Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the principal industrial methods for the synthesis of 4-aminophenol, a critical intermediate in the pharmaceutical and chemical industries, and its subsequent conversion to 4-aminophenol hydrochloride. The document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of the core synthetic routes, including the catalytic hydrogenation of nitrobenzene, the reduction of 4-nitrophenol, and electrolytic reduction processes. Each method is examined through the lens of chemical principles, precursor materials, process parameters, and scalability. Furthermore, this guide elucidates the final step of converting 4-aminophenol to its stable hydrochloride salt. Throughout this document, a strong emphasis is placed on the causality behind experimental choices, process optimization, and safety considerations, all supported by authoritative references.

Introduction: The Significance of 4-Aminophenol

4-Aminophenol (PAP) is a vital organic intermediate, most notably serving as the final precursor in the industrial synthesis of paracetamol (acetaminophen), a widely used analgesic and antipyretic.[1][2] Beyond its role in pharmaceuticals, 4-aminophenol and its derivatives are utilized in the manufacturing of dyes, photographic developers, and as antioxidants.[3][4] The hydrochloride salt of 4-aminophenol is often preferred in certain applications due to its increased stability and solubility in aqueous media.[5] Given its commercial importance, the development of efficient, cost-effective, and environmentally benign synthetic routes to 4-aminophenol is a continuous focus of industrial research and development.[2][6] This guide delves into the established industrial methodologies for its production.

Industrial Synthesis of 4-Aminophenol: A Comparative Analysis

The industrial production of 4-aminophenol is dominated by three primary synthetic pathways, each with its own set of advantages and challenges. The choice of a particular route is often dictated by factors such as raw material cost, energy consumption, yield, purity requirements, and environmental impact.[3]

Catalytic Hydrogenation of Nitrobenzene

The catalytic hydrogenation of nitrobenzene is arguably the most economically and environmentally favorable route for large-scale production of 4-aminophenol.[3] This process is a sophisticated one-pot reaction that involves two key transformations: the partial hydrogenation of nitrobenzene to N-phenylhydroxylamine (PHA), followed by an acid-catalyzed rearrangement of PHA to 4-aminophenol, known as the Bamberger rearrangement.[7][8][9]

The overall process can be summarized by the following reactions:

-

Partial Hydrogenation: C₆H₅NO₂ + 2H₂ → C₆H₅NHOH + H₂O[1]

The reaction is typically carried out in a multiphase system, often consisting of an organic phase (nitrobenzene), an aqueous acidic phase (e.g., sulfuric acid), a solid catalyst, and a hydrogen gas atmosphere.[8] The selectivity towards 4-aminophenol over the primary byproduct, aniline, is a critical process parameter.[7] The formation of aniline occurs through the further hydrogenation of N-phenylhydroxylamine.[8]

The mechanism of the Bamberger rearrangement involves the protonation of N-phenylhydroxylamine in the acidic medium, which facilitates the formation of a nitrenium ion intermediate. This intermediate is then attacked by water to yield 4-aminophenol.[9]

Caption: Catalytic hydrogenation of nitrobenzene to 4-aminophenol.

-

Nitrobenzene: The primary organic precursor, typically produced by the nitration of benzene.[2]

-

Hydrogen Gas: The reducing agent.

-

Catalyst: Platinum on a carbon support (Pt/C) is the most commonly used and effective catalyst for this process.[3][7] Other noble metal catalysts like Rh/C and Pd/C can also be used, but often show lower selectivity towards 4-aminophenol.[3]

-

Acid: Aqueous sulfuric acid is the conventional medium for the Bamberger rearrangement.[8]

-

Solvents/Additives: In some process variations, water-miscible organic solvents are used as cosolvents.[10] Surfactants may also be employed to enhance the dispersion of nitrobenzene in the reaction medium.[7]

-

A high-pressure reactor is charged with an aqueous solution of sulfuric acid, the Pt/C catalyst, and any surfactants or cosolvents.[11]

-

Nitrobenzene is added to the reactor, forming a multiphase mixture.[8]

-

The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas.[11]

-

The mixture is heated and vigorously agitated to ensure efficient mass transfer between the phases. Reaction temperatures typically range from 60 to 130°C, with pressures from 1.2 to 20 bar.[12]

-

The reaction is monitored for hydrogen uptake to determine completion.[7]

-

Upon completion, the reaction mixture is cooled, and the catalyst is recovered by filtration for reuse.[3]

-

The aqueous phase, containing the 4-aminophenol sulfate, is separated from the organic phase.

-

The pH of the aqueous phase is adjusted with a base (e.g., ammonia) to precipitate the crude 4-aminophenol.[13]

-

The crude product is then purified, typically by recrystallization.

Reduction of 4-Nitrophenol

The reduction of 4-nitrophenol is another significant industrial route to 4-aminophenol. This method avoids the handling of nitrobenzene, which is more toxic than 4-nitrophenol.

The overall reaction is a straightforward reduction of the nitro group to an amino group:

HO-C₆H₄-NO₂ + 3H₂ → HO-C₆H₄-NH₂ + 2H₂O

This reduction can be achieved through several methods, including catalytic hydrogenation or using chemical reducing agents.[1]

-

Catalytic Hydrogenation: Similar to the nitrobenzene route, this involves reacting 4-nitrophenol with hydrogen gas in the presence of a catalyst, such as Raney Nickel.[1]

-

Chemical Reduction: Historically, iron filings in an acidic medium (Bechamp reduction) were used.[4] However, this method generates large amounts of iron sludge, posing significant environmental issues.[4] Modern chemical reductions often employ more efficient and cleaner reducing agents like sodium borohydride (NaBH₄) in laboratory settings, though its cost can be prohibitive for large-scale industrial use.[14][15]

Caption: Synthesis of 4-aminophenol via reduction of 4-nitrophenol.

-

4-Nitrophenol: The starting material, which is produced by the nitration of phenol.[1]

-

Reducing System:

-

A reactor is charged with 4-nitrophenol, a suitable solvent (e.g., water or alcohol), and the hydrogenation catalyst.

-

The reactor is sealed, purged, and pressurized with hydrogen.

-

The reaction mixture is heated and agitated until the reaction is complete.

-

The catalyst is filtered off for reuse.

-

The 4-aminophenol is isolated from the solvent, often by crystallization upon cooling or solvent evaporation.

Electrolytic Reduction of Nitrobenzene

Electrolytic reduction offers a "greener" alternative by using electrons as the reducing agent, thereby minimizing the use of chemical reagents.[1]

In a strongly acidic medium (e.g., 20-30% sulfuric acid), nitrobenzene is electrochemically reduced at the cathode to form N-phenylhydroxylamine.[16][17] This intermediate then undergoes the Bamberger rearrangement in the acidic electrolyte to yield 4-aminophenol.[1][17] The choice of cathode material is crucial, with materials like copper and amalgamated copper showing good performance.[18]

-

Nitrobenzene: The organic substrate.

-

Electrolyte: A strong acid, typically aqueous sulfuric acid.[4]

-

Electrodes: A cathode with a high hydrogen overvoltage is preferred to suppress the competing hydrogen evolution reaction. Amalgamated copper is a suitable choice.[18] A lead anode is often used.

-

An electrolytic cell is equipped with a cathode (e.g., amalgamated copper) and an anode, separated by a diaphragm.

-

The catholyte consists of an emulsion of nitrobenzene in aqueous sulfuric acid. The anolyte is typically sulfuric acid.

-

A controlled current or potential is applied across the electrodes while maintaining a temperature of 80-90°C.[4]

-

The catholyte is continuously circulated and agitated.

-

Upon completion of the electrolysis, the catholyte is processed to isolate the 4-aminophenol, similar to the catalytic hydrogenation route.

Comparison of Industrial Synthesis Routes

| Feature | Catalytic Hydrogenation of Nitrobenzene | Reduction of 4-Nitrophenol | Electrolytic Reduction of Nitrobenzene |

| Primary Precursor | Nitrobenzene | 4-Nitrophenol | Nitrobenzene |

| Key Reagents | H₂, Pt/C catalyst, H₂SO₄ | H₂/Catalyst or Chemical Reductant | Electricity, H₂SO₄ |

| Advantages | Economical, environmentally friendly (one-pot)[3], high yield. | Avoids use of highly toxic nitrobenzene. | Cleaner process (uses electrons), avoids high-pressure hydrogen.[1] |

| Disadvantages | Use of high-pressure hydrogen, potential for aniline byproduct formation.[8] | Iron reduction method produces significant waste.[4] Catalytic route can be expensive. | High energy consumption, requires specialized equipment. |

| Typical Yield | >80% | High (catalytic), but can be lower with iron reduction. | >75%[19] |

Synthesis of 4-Aminophenol Hydrochloride

The conversion of 4-aminophenol to its hydrochloride salt is a standard acid-base neutralization reaction. This step is often performed to improve the stability and handling characteristics of the compound.[5]

Underlying Chemistry

The amino group of 4-aminophenol acts as a base and reacts with hydrochloric acid to form the corresponding ammonium salt, 4-aminophenol hydrochloride.

HO-C₆H₄-NH₂ + HCl → [HO-C₆H₄-NH₃]⁺Cl⁻

Precursors and Reagents

-

4-Aminophenol: The purified product from one of the synthesis routes described above.

-

Hydrochloric Acid: Can be used in aqueous solution or as gaseous HCl.

-

Solvent: A suitable solvent in which 4-aminophenol is soluble and the hydrochloride salt is less soluble, such as isopropanol or ethanol, is often used to facilitate crystallization.

Generalized Industrial Protocol

-

Purified 4-aminophenol is dissolved in a suitable solvent (e.g., isopropanol).

-

Concentrated hydrochloric acid is added dropwise to the solution with stirring. The reaction is exothermic and may require cooling.

-

The 4-aminophenol hydrochloride, being less soluble in the organic solvent, precipitates out of the solution.

-

The mixture is cooled to maximize crystallization.

-

The crystalline product is collected by filtration, washed with a small amount of cold solvent to remove any residual acid, and dried under vacuum.

Safety and Handling

4-Aminophenol and its hydrochloride salt are harmful if swallowed or inhaled and can cause skin and eye irritation.[20][21] They are also suspected of causing genetic defects.[21] Proper personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, must be worn when handling these chemicals.[20][22] Work should be conducted in a well-ventilated area.[22] Storage should be in a cool, dry place, away from light and air, as 4-aminophenol can oxidize and darken over time.[23]

Conclusion

The industrial synthesis of 4-aminophenol hydrochloride is a well-established field with several viable production routes. The catalytic hydrogenation of nitrobenzene remains a dominant method due to its economic advantages and high efficiency. However, ongoing research focuses on developing even greener and more sustainable processes, such as improved electrolytic methods and novel catalytic systems, to meet the growing global demand for this crucial chemical intermediate. A thorough understanding of the underlying chemistry, process parameters, and safety protocols for each synthetic route is essential for professionals in the chemical and pharmaceutical industries to ensure efficient, safe, and environmentally responsible production.

References

- Hydrogenation of nitrobenzene to 4-aminophenol in a fully reusable solvent system, by using Pt, Rh, Pd supported on carbon - IRIS. University Ca' Foscari of Venice.

- Tanielyan, S. K., et al. (2007). Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts. Organic Process Research & Development.

- 4-Aminophenol - Wikipedia. Wikipedia.

- Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts.

- Material Safety Data Sheet - 4-Aminophenol Hydrochloride, 98% (UV-Vis). Cole-Parmer.

- Safety D

- 4-Aminophenol hydrochloride | C6H7NO.ClH | CID 5828. PubChem.

- Synthesis of paracetamol and 4-aminophenol

- 4-Aminophenol Safety D

- Li, G., et al. (2011). Kinetics Approach for Hydrogenation of Nitrobenzene to p-Aminophenol in a Four-Phase System. Asian Journal of Chemistry.

- Bamberger rearrangement - Wikipedia. Wikipedia.

- Electrolytic Reduction of Nitro benzene. Land of Chemistry.

- How is p-aminophenol prepared? - FAQ. Guidechem.

- The electrolytic reduction of nitrobenzene in strongly acidic medium prod.. Filo.

- 4-AMINOPHENOL Extra Pure MSDS. Loba Chemie.

- OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID C

- Insights into the Reduction of 4-Nitrophenol to 4-Aminophenol on Catalysts.

- Electroreduction of nitrobenzene to p-aminophenol using voltammetric and semipilot scale preparative electrolysis techniques.

- Electroreduction of nitrobenzene to p-aminophenol using voltammetric and semipilot scale preparative electrolysis techniques.

- Process for converting nitrobenzene to a free aminophenol.

- Catalytic reduction of 4-nitrophenol to 4- aminophenol by using Fe2O3-Cu2O-TiO2 nanocomposite.

- 4-Aminophenol synthesis. ChemicalBook.

- Process for the preparation of p-amino-phenols.

Sources

- 1. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 2. Synthesis of paracetamol and 4-aminophenol from hydroquinone - ACS Green Chemistry [gcande.digitellinc.com]

- 3. iris.unive.it [iris.unive.it]

- 4. Page loading... [guidechem.com]

- 5. 4-Aminophenol hydrochloride | C6H7NO.ClH | CID 5828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Aminophenol synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Bamberger rearrangement - Wikipedia [en.wikipedia.org]

- 10. US5545754A - Process for the preparation of p-amino-phenols - Google Patents [patents.google.com]

- 11. asianpubs.org [asianpubs.org]

- 12. US6504059B1 - Process for converting nitrobenzene to a free aminophenol - Google Patents [patents.google.com]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. researchgate.net [researchgate.net]

- 15. chemijournal.com [chemijournal.com]

- 16. m.youtube.com [m.youtube.com]

- 17. The electrolytic reduction of nitrobenzene in strongly acidic medium prod.. [askfilo.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. lobachemie.com [lobachemie.com]

- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 23. bio.vu.nl [bio.vu.nl]

An In-Depth Technical Guide to the Toxicological Profile and Safety of 4-Aminophenol Hydrochloride

This guide provides a comprehensive toxicological profile and essential safety data for 4-aminophenol hydrochloride (CAS No. 51-78-5), a compound of significant interest in pharmaceutical synthesis and various industrial applications. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data from peer-reviewed literature, regulatory assessments, and safety data sheets to offer field-proven insights into its safe handling and potential hazards.

Executive Summary: The Dual Nature of a Key Intermediate

4-Aminophenol (p-aminophenol, PAP), and its hydrochloride salt, are pivotal chemical intermediates, most notably in the industrial synthesis of paracetamol (acetaminophen).[1] However, its utility is counterbalanced by a distinct toxicological profile that necessitates careful handling and a thorough understanding of its biological interactions. The primary toxicological concerns associated with 4-aminophenol hydrochloride include acute toxicity characterized by methemoglobinemia, nephrotoxicity upon repeated exposure, and a potential for genotoxicity.[2][3][4] This guide delineates these risks, providing a framework for risk assessment and the implementation of robust safety protocols in a research and development setting.

Physicochemical Characteristics

Understanding the physical and chemical properties of 4-aminophenol hydrochloride is fundamental to predicting its behavior, both in experimental settings and upon biological exposure.

| Property | Value | Source |

| Chemical Formula | C₆H₈ClNO | [4] |

| Molecular Weight | 145.59 g/mol | [4] |

| Appearance | White to beige crystalline powder | [3][4] |

| Melting Point | ~306 °C (decomposes) | [4] |

| Solubility | Very soluble in water; soluble in alcohol | [4] |

| Stability | Stable under normal temperatures and pressures. Sensitive to air, light, and moisture.[2] |

The high water solubility of the hydrochloride salt facilitates its rapid absorption into the bloodstream following ingestion or inhalation, a key factor in its toxicokinetic profile. Its sensitivity to oxidation is also mechanistically linked to its toxicity.

Toxicokinetics: Absorption, Metabolism, and Excretion

The biological effects of 4-aminophenol are intrinsically linked to its metabolic fate. While specific data for the hydrochloride salt is limited, it is expected to dissociate, with the 4-aminophenol moiety undergoing the primary metabolic transformations.

Absorption: Due to its high water solubility, 4-aminophenol hydrochloride is readily absorbed through the gastrointestinal tract and respiratory system.[2] Dermal absorption is less efficient but can still occur.[5]

Metabolism and Mechanism of Toxicity: The liver and kidney are the primary sites of 4-aminophenol metabolism. The key pathways involve:

-

N-acetylation: A detoxification pathway leading to the formation of N-acetyl-p-aminophenol (APAP), also known as paracetamol.[6]

-

Sulfation and Glucuronidation: Conjugation reactions that increase water solubility and facilitate excretion.[6]

-

Oxidation: A critical toxification pathway. 4-aminophenol can be oxidized to a reactive benzoquinone imine intermediate. This electrophilic metabolite can covalently bind to cellular macromolecules (proteins, DNA) and deplete cellular stores of glutathione (GSH), a critical antioxidant.[7] The depletion of GSH and subsequent oxidative stress are central to the compound's nephrotoxic and potential hepatotoxic effects.[6][7]

This metabolic activation is a classic example of how the body can convert a relatively stable compound into a highly reactive, toxic species. The balance between detoxification (acetylation, conjugation) and activation (oxidation) pathways determines the ultimate toxic outcome.

Caption: Metabolic pathways of 4-aminophenol.

Toxicological Endpoints: A Detailed Analysis

Acute Toxicity

Exposure to 4-aminophenol hydrochloride can lead to significant acute health effects. The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2]

| Route | Species | Value | Classification |

| Oral (LD50) | Rat | 375 - 671 mg/kg | Harmful |

| Intraperitoneal (LD50) | Mouse | 750 mg/kg | - |

| Inhalation (LC50) | Rat | > 3.42 mg/L (4h) | Harmful |

| Dermal (LD50) | Rat | > 5000 mg/kg | Low Toxicity |

Sources:[5]

The most critical acute systemic effect is methemoglobinemia .[2][3][4] This condition arises from the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), rendering it unable to transport oxygen. Clinical signs include cyanosis (bluish discoloration of the skin), dizziness, headache, tachycardia, and in severe cases, convulsions and death.[2]

Emergency Response Protocol: Acute Exposure This protocol is a synthesis of best practices from safety data sheets.[2]

-

Inhalation: Immediately remove the individual from the exposure area to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (avoid mouth-to-mouth). Seek immediate medical attention.[2]

-

Skin Contact: Remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical aid.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention from an ophthalmologist.[2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Seek immediate medical attention.[2]

-

Note to Physician: For methemoglobinemia, the administration of methylene blue may be indicated as an antidote, depending on the concentration of methemoglobin in the blood.[2]

Irritation and Sensitization

-

Skin and Eye Irritation: 4-aminophenol hydrochloride is a known skin and eye irritant.[2]

-

Sensitization: There is evidence that the compound is a skin sensitizer, meaning it can cause an allergic reaction upon re-exposure.[2][3][4] Inhalation may also lead to allergic sensitization of the respiratory tract, potentially causing asthmatic attacks.[2][3]

Repeated Dose and Sub-Chronic Toxicity

The kidney is the primary target organ for toxicity following repeated exposure to 4-aminophenol.[4][8][9] Studies in rats have consistently demonstrated nephrotoxicity.

In a 28-day oral gavage study in rats, effects observed at 100 and 500 mg/kg/day included increased kidney weights and histopathological changes such as basophilic renal tubules.[5][8] The No-Observed-Adverse-Effect Level (NOAEL) in this study was determined to be 20 mg/kg/day .[5][8] The mechanism is believed to involve the accumulation of toxic metabolites in the proximal convoluted tubules, leading to cell damage and necrosis.[4][7]

Other effects of repeated exposure include anemia-related changes (decreased red blood cells, hematocrit) and effects on the spleen (extramedullary hematopoiesis, hemosiderin deposition).[5][8]

Caption: Workflow for a repeated dose toxicity study.

Genotoxicity

The genotoxic profile of 4-aminophenol is complex. It is suspected of causing genetic defects.[10]

-

Bacterial Reverse Mutation Assay (Ames Test): 4-aminophenol was not mutagenic in various strains of Salmonella typhimurium and Escherichia coli, both with and without metabolic activation.[8]

-

Mammalian Cell Assays: In contrast to bacterial tests, 4-aminophenol has demonstrated clastogenic activity (the ability to cause chromosomal damage) in mammalian cells. It induced structural chromosomal aberrations in cultured Chinese hamster lung (CHL) cells.[8] It has also been reported to be mutagenic in the L5178Y mouse lymphoma assay but not in the CHO/HGPRT assay.[11]

This pattern—negative in bacterial mutagenicity tests but positive for clastogenicity in mammalian cells—is not uncommon for compounds that induce oxidative stress or whose metabolites are the active genotoxic agents. The induction of DNA breaks and chromosome aberrations suggests a potential risk that warrants stringent exposure controls.[11]

Carcinogenicity

Current data suggest that 4-aminophenol is not carcinogenic.[12] In a 2-year carcinogenicity study in rats, dietary administration of up to 30 mg/kg/day did not result in an increased incidence of neoplastic lesions.[5][12] While some older studies were inconclusive, the weight of evidence from more recent, reliable studies indicates a lack of carcinogenic potential.[5][9]

Reproductive and Developmental Toxicity

4-aminophenol is considered toxic to reproduction and development, but only at high dose levels that also cause general maternal toxicity.[13] It is considered unlikely to be a teratogen (a substance that causes birth defects).[13]

In a reproductive/developmental toxicity screening study in rats (OECD TG 421), the highest dose of 500 mg/kg/day resulted in parental toxicity (including mortality and reduced body weight), decreased delivery index, an increased number of stillborns, and reduced pup viability.[5][13] The reproductive and developmental NOAEL was established at 100 mg/kg/day , based on effects observed only at the maternally toxic high dose.[5]

Occupational Safety and Exposure Controls

Given the toxicological profile, stringent safety measures are required when handling 4-aminophenol hydrochloride.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood or using local exhaust ventilation to control airborne dust levels.[2] Facilities must be equipped with an eyewash station and a safety shower.[2]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[2]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and clothing to prevent skin contact.[2]

-

Respiratory Protection: If dust is generated and exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter.[2]

-

-

Handling and Storage:

Conclusion

4-aminophenol hydrochloride is a valuable chemical intermediate with a well-defined but significant toxicological profile. The primary hazards are acute toxicity via methemoglobinemia, kidney damage upon repeated exposure, and clastogenic potential. A thorough understanding of its metabolism, particularly the formation of reactive oxidative species, is key to appreciating its mechanism of toxicity. By implementing the rigorous engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers and drug development professionals can mitigate the risks and ensure the safe utilization of this compound in a laboratory and manufacturing environment.

References

-

Material Safety Data Sheet - 4-Aminophenol Hydrochloride, 98% (UV-Vis). Cole-Parmer.

-

4-Aminophenol hydrochloride - Hazardous Agents. Haz-Map.

-

Reproductive and developmental toxicity screening study of 4-aminophenol in rats. Drug and Chemical Toxicology.

-

4-Aminophenol. Japan Existing Chemical Data Base (JECDB).

-

4-Aminophenol hydrochloride. PubChem, National Center for Biotechnology Information.

-

SAFETY DATA SHEET - 4-Aminophenol. Sigma-Aldrich.

-

4-Aminophenol. Apollo Scientific.

-

SAFETY DATA SHEET - 4-Aminophenol. TCI Chemicals.

-

Phenol, 4-amino-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS).

-

NDA 22-450 Pharmacology/Toxicology Review. U.S. Food and Drug Administration (FDA).

-

100790 - 4-Aminophenol - Safety Data Sheet. Carl Roth.

-

Provisional Peer Reviewed Toxicity Values for p-Aminophenol. U.S. Environmental Protection Agency (EPA).

-

4-Aminophenol - Safety Data Sheet. Sigma-Aldrich.

-

4-Aminophenol hydrochloride Pharmaceutical Secondary Standard; Certified Reference Material. Sigma-Aldrich.

-

Safety Data Sheet: 4-Aminophenol. Carl Roth.

-

4-Aminophenol: Applications and Toxicology. ChemicalBook.

-

Opinion of the SCCP on para-Aminophenol, A16. European Commission.

-

Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. Cosmetic Ingredient Review.

-

The toxicity of p-aminophenol in the Sprague-Dawley rat: effects on growth, reproduction and foetal development. PubMed.

-

4-Aminophenol | CAS#:123-30-8. Chemsrc.

-

Safety Data Sheet: 4-Aminophenol. Astech Ireland.

-

Provisional Peer Reviewed Toxicity Values for m-Aminophenol. U.S. Environmental Protection Agency (EPA).

-

4-Aminophenol. PubChem, National Center for Biotechnology Information.

-

p-Aminophenol-induced liver toxicity: Tentative evidence of a role for acetaminophen. Toxicology and Applied Pharmacology.

-

Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. Archives of Toxicology.

-

4-Aminophenol. Wikipedia.

-

Genotoxic effects of p-aminophenol in Chinese hamster ovary and mouse lymphoma cells: results of a multiple endpoint test. Mutagenesis.

Sources

- 1. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. 4-Aminophenol hydrochloride - Hazardous Agents | Haz-Map [haz-map.com]

- 4. 4-Aminophenol hydrochloride | C6H7NO.ClH | CID 5828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. researchgate.net [researchgate.net]

- 7. Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dra4.nihs.go.jp [dra4.nihs.go.jp]

- 9. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. Genotoxic effects of p-aminophenol in Chinese hamster ovary and mouse lymphoma cells: results of a multiple endpoint test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Reproductive and developmental toxicity screening study of 4-aminophenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Strategic Role of 4-Aminophenol Hydrochloride in Paracetamol Synthesis: A Guide to Mechanism, Protocol, and Industrial Relevance

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Paracetamol (acetaminophen) remains a cornerstone of global pharmacopeia, serving as a primary analgesic and antipyretic. Its synthesis is a subject of continuous optimization for efficiency, purity, and environmental sustainability. The most prevalent industrial pathway involves the acetylation of 4-aminophenol. This guide delves into the specific use of 4-aminophenol hydrochloride as the starting precursor, a strategic choice rooted in practical considerations of solubility and purification. We will dissect the underlying chemical principles, from the crucial in-situ neutralization required to unmask the nucleophilic amine, to the mechanism of N-acetylation. This document provides a robust, field-proven experimental protocol, detailed characterization methods, and the critical safety data required for laboratory and process development professionals.

The Precursor: 4-Aminophenol Hydrochloride

While 4-aminophenol is the direct reactant in the acetylation step, its hydrochloride salt is often the practical starting point in a laboratory or industrial setting. Understanding the rationale for this choice is fundamental to the process design.

Physicochemical Properties and the Rationale for the Hydrochloride Salt

4-aminophenol itself is a white or cream-colored crystalline powder with limited solubility in cold water.[1][2] This poor solubility can be a significant hindrance during initial purification steps, particularly when removing colored polymeric impurities often present in practical-grade material.[3]

To overcome this, the base 4-aminophenol is converted to its hydrochloride salt, 4-hydroxyanilinium chloride. This is achieved by dissolving the p-aminophenol in dilute hydrochloric acid.[3][4] The salt is very soluble in water, a property that is leveraged for purification.[5]

Key Advantage: The high water solubility of the hydrochloride salt allows for effective treatment with decolorizing agents like activated charcoal (Norit) in an aqueous solution, efficiently removing impurities to yield a clear or lightly colored filtrate, which is crucial for achieving a final product of high purity.[3][4]

The Critical Neutralization Step: Regenerating the Nucleophile

The primary trade-off for improved solubility is the deactivation of the amine group. In its protonated form (-NH₃⁺), the amine is no longer nucleophilic and cannot attack the acetylating agent.[6] Therefore, before acetylation can occur, the free amine must be regenerated in-situ.

This is accomplished by adding a weak base to the solution of 4-aminophenol hydrochloride. A buffer solution of sodium acetate is ideal for this purpose.[3][4] The acetate ion (CH₃COO⁻) is sufficiently basic to deprotonate the 4-hydroxyanilinium ion, converting it back to the free 4-aminophenol, which can then immediately react with the subsequently added acetic anhydride.[3][4]

The Core Synthesis: Acetylation Mechanism & Reagent Causality

The synthesis of paracetamol is a classic example of nucleophilic acyl substitution. The reaction is selective, fast, and high-yielding when performed under optimized conditions.[7]

The Nucleophilic Acyl Substitution Reaction

The reaction proceeds via a well-established addition-elimination mechanism.[8]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the regenerated 4-aminophenol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.[9]

-

Tetrahedral Intermediate: This attack breaks the C=O pi bond, forming a tetrahedral intermediate.

-

Elimination of Leaving Group: The intermediate collapses, reforming the C=O double bond and eliminating an acetate ion (CH₃COO⁻), which is a good leaving group.

-

Deprotonation: The acetate ion then acts as a base, abstracting a proton from the positively charged nitrogen atom to yield the final, neutral paracetamol molecule and a molecule of acetic acid as a byproduct.[9]

Caption: Mechanism of Paracetamol Synthesis.

Causality of Reagent Selection: Acetic Anhydride

Acetic anhydride is the acetylating agent of choice for both laboratory and industrial synthesis for several key reasons:[10]

-

Reactivity: It is more reactive than acetic acid but less violently reactive and corrosive than acetyl chloride.[11][12]

-

Byproducts: The reaction produces acetic acid as a byproduct, which is less hazardous and corrosive than the hydrochloric acid (HCl) that would be generated if acetyl chloride were used.[11] This simplifies material handling and reactor design on an industrial scale.

-

Cost-Effectiveness: Acetic anhydride is relatively inexpensive and commercially available in high purity, making it economically viable for large-scale production.[11]

-

Efficiency: The reaction with amines is generally fast and high-yielding, minimizing the need for extensive purification to remove unreacted starting material.[11]

Role of Catalysts and Reaction Medium

While the reaction can proceed without a catalyst, its rate can be enhanced.

-

Pyridine: When used, pyridine acts as a base to deprotonate the amine, increasing its nucleophilicity. It also serves to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the products.[9][13][14]

-

Sulfuric Acid: A small amount of a strong acid like sulfuric acid can catalyze the reaction by protonating the carbonyl oxygen of acetic anhydride, which makes the carbonyl carbon even more electrophilic and susceptible to nucleophilic attack.[15]

-

Aqueous Medium: Performing the reaction in an aqueous medium is common. While acetic anhydride does react with water, the acetylation of the amine is a much faster reaction, making this a viable and practical approach, especially given the use of the water-soluble hydrochloride salt.[16]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating system for the synthesis and purification of paracetamol from 4-aminophenol hydrochloride.

Materials and Reagents

-

4-Aminophenol (or its hydrochloride salt)

-

Concentrated Hydrochloric Acid (if starting from free base)

-

Deionized Water

-

Activated Charcoal (Norit)

-

Sodium Acetate Trihydrate

-

Acetic Anhydride

-

Erlenmeyer flasks, Beakers, Graduated cylinders

-

Steam bath or hot plate

-

Buchner funnel and filter flask

-

Filter paper

-

Glass stirring rod

-

Ice bath

Step-by-Step Synthesis & Purification Procedure

-

Preparation of 4-Aminophenol Hydrochloride Solution:

-

Weigh 2.1 g of 4-aminophenol into a 125 mL Erlenmeyer flask.[3]

-

Add 35 mL of deionized water, followed by 1.5 mL of concentrated hydrochloric acid. Swirl to dissolve the amine as its hydrochloride salt. The solution will likely be dark.[3]

-

(Note: If starting with 4-aminophenol hydrochloride, dissolve an equivalent molar amount in 35 mL of water).

-

-

Decolorization:

-

Add approximately 0.3 g of activated charcoal to the warm solution.[4]

-

Gently heat the mixture on a steam bath for 5-10 minutes with occasional swirling to allow the charcoal to adsorb colored impurities.[4]

-

Perform a hot gravity filtration through a fluted filter paper into a clean flask to remove the charcoal. The filtrate should be clear or tea-colored.[3]

-

-

Neutralization and Acetylation:

-

Prepare a buffer solution by dissolving 2.5 g of sodium acetate trihydrate in 7.5 mL of water.[3]

-

Gently warm the decolorized 4-aminophenol hydrochloride filtrate on a steam bath.

-

Add the sodium acetate buffer solution all at once, swirling the flask.[3]

-

Immediately add 2.0 mL of acetic anhydride and continue to swirl the solution vigorously on the steam bath for 10 minutes to ensure complete reaction.[3][17]

-

-

Isolation of Crude Product:

-

After the reaction period, cool the flask in an ice-water bath to induce crystallization.[17]

-

Stir with a glass rod to promote the formation of crystals. Scratching the inside of the flask with the rod can help initiate crystallization.[3]

-

Collect the crude paracetamol crystals by suction filtration using a Buchner funnel.[17]

-

Wash the crystals with a small amount of cold deionized water to remove soluble impurities.[18]

-

-

Purification by Recrystallization:

-

Transfer the crude solid to a beaker. Add a minimal amount of hot deionized water (e.g., 10 mL per 1 gram of crude product) and heat gently until the solid completely dissolves.[17]

-

Remove the beaker from the heat and allow it to cool slowly to room temperature. This slow cooling promotes the formation of large, pure crystals.

-

Once at room temperature, place the beaker in an ice-water bath for 10-15 minutes to maximize crystal formation.[17]

-

Collect the purified, pearly white crystals by suction filtration. Dry the crystals completely before weighing and characterization.[18]

-

Process Parameters and Data

The efficiency of paracetamol synthesis is highly dependent on reaction conditions. The following table summarizes typical parameters and outcomes reported in laboratory settings.

| Parameter | Value / Condition | Rationale / Expected Outcome | Reference(s) |

| Reactant Ratio | 4-aminophenol : Acetic Anhydride (molar) | ~1:1.5 | A slight excess of acetic anhydride ensures complete consumption of the limiting reagent (4-aminophenol), driving the reaction to completion. |

| Temperature | 80 - 110 °C | Increases reaction rate. Higher temperatures can lead to higher conversion but may also increase side reactions or anhydride hydrolysis. | [19] |

| Reaction Time | 10 - 30 minutes | The reaction is typically rapid; longer times may lead to the formation of the diacetylated byproduct. | [3][18] |

| pH Control | Neutralization to pH ~6-7 | Critical for regenerating the free amine from its hydrochloride salt to enable nucleophilic attack. | [4][20] |

| Typical Yield | 35% - 80% | Yields can vary significantly based on the efficiency of transfers, crystallization, and the extent of anhydride hydrolysis. | [18] |

Quality Control & Characterization of Final Product

Validation of the synthesized product's identity and purity is essential.

-

Melting Point: Pure paracetamol has a sharp melting point in the range of 169–171 °C. A broad or depressed melting point indicates the presence of impurities.[15]

-

Thin-Layer Chromatography (TLC): TLC can be used to monitor the reaction's progress and check the purity of the final product. The product spot should have a different Rf value than the starting 4-aminophenol and should ideally show as a single spot.[18]

-

Infrared (IR) Spectroscopy: The IR spectrum of paracetamol is distinct from that of 4-aminophenol. Key signals to confirm the product include the appearance of an amide carbonyl (C=O) stretch around 1654 cm⁻¹ and an N-H amide band around 3325 cm⁻¹. The characteristic primary amine N-H stretches of the starting material (two bands around 3340 and 3282 cm⁻¹) should be absent.[18]

Overall Synthesis Workflow

The entire process, from precursor solubilization to final product analysis, can be visualized as a coherent workflow.

Caption: End-to-end workflow for paracetamol synthesis.

Safety & Hazard Management

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols.

-

4-Aminophenol / Hydrochloride: Harmful if swallowed or inhaled. Causes skin and respiratory tract irritation. May cause an allergic skin reaction (sensitization) and methemoglobinemia, which impairs oxygen transport in the blood.[1][5][21][22]

-

Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Reacts violently with water.[23][24][25]

-

Concentrated Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

Mandatory Precautions:

-

All procedures must be carried out in a well-ventilated chemical fume hood.[24]

-

Personal Protective Equipment (PPE) is required at all times, including a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[25]

-

Avoid inhalation of dusts and vapors.[1]

-

Keep flammable liquids away from ignition sources.[26]

-

Have emergency eye wash stations and safety showers readily accessible.[25]

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminophenol Hydrochloride, 98% (UV-Vis). Retrieved from [Link]

-

AWS. (n.d.). Acetic anhydride Safety Data Sheet. Retrieved from [Link]

-

LPS.org. (n.d.). Safety Data Sheet (SDS) Acetic Anhydride. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]

-

Valudor Products. (n.d.). Safety Data Sheet: acetic anhydride. Retrieved from [Link]

-

askIITians. (2025, August 5). Pyridine acts as a base and a solvent in the acylation of amines. Retrieved from [Link]

-

Brainly.in. (2020, October 9). What is the role of pyridine in the acylation reaction of amines? Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminophenol hydrochloride. Retrieved from [Link]

-

Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]

-

Metascience. (n.d.). Safety Data Sheet 4-Aminophenol. Retrieved from [Link]

-

American Chemical Society. (2019, September 20). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. ACS Catalysis. Retrieved from [Link]

-

ResearchGate. (2025, August 9). The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. Retrieved from [Link]

-

ACS Green Chemistry & Engineering Conference. (n.d.). Synthesis of paracetamol and 4-aminophenol from hydroquinone. Retrieved from [Link]

-

Journal of Chemical Education. (2023, September 15). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students. Retrieved from [Link]

-

PubMed. (2025, March 1). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM. (n.d.). The Indispensable Role of 4-Aminophenol in Paracetamol Production. Retrieved from [Link]

-

ResearchGate. (2021, November 25). (PDF) SYNTHENSIS AND COMPARATIVE ANALYSIS OF PHARMACEUTICAL FORMULATION OF PARACETAMOL. Retrieved from [Link]

-

Reddit. (2021, April 30). Why method with acetic anhydride is used over others in synthesis of paracetamol (acetaminophen)? Retrieved from [Link]

-

Phlox Institute. (n.d.). The Process of Synthesizing Paracetamol Involves the Utilization of Acetic Anhydride to Acetylate p-Aminophenol. Crown: Journal of Dentistry and Health Research. Retrieved from [Link]

-

ResearchGate. (n.d.). The comparative analysis of the content of 4-aminophenol hydrochloride... Retrieved from [Link]

- Williamson, K. L. (n.d.). Experiment 2: Synthesis of Acetaminophen.

-

Valdosta State University. (2024, December 6). Comparing Glacial Acetic Acid and Acetic Anhydride in Chemical Properties and Uses. Retrieved from [Link]

-

Quora. (2018, January 9). Why is acetic anhydride added to a 4-amino-phenol suspension in paracetamol synthesis? Retrieved from [Link]

-

SciSpace. (2021, June 30). Kinetics Study of Paracetamol Production from Para-Aminophenol and Acetic Anhydride. Retrieved from [Link]

- Google Patents. (n.d.). US3113150A - Preparation of N-acetyl-p-aminophenol.

-

The Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation. Retrieved from [Link]

-

ResearchGate. (2024, August 23). A Comprehensive Review on Synthesis of Active Pharmaceutical Ingredients by Different Synthetic Route of Paracetamol. Retrieved from [Link]

- University of Manitoba. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure.

- Google Patents. (n.d.). US3917695A - Preparation of N-acetyl-p-aminophenol.

-

Chemistry LibreTexts. (2020, July 25). 2: Synthesis of Acetaminophen (Experiment). Retrieved from [Link]

-

Reddit. (2014, October 29). acetaminophen chemistry questions. Retrieved from [Link]

-

ResearchGate. (n.d.). The reaction mechanism of acetaminophen synthesis. Retrieved from [Link]

Sources

- 1. dept.harpercollege.edu [dept.harpercollege.edu]

- 2. sds.metasci.ca [sds.metasci.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. 4-Aminophenol hydrochloride | C6H7NO.ClH | CID 5828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. Synthesis of paracetamol and 4-aminophenol from hydroquinone - ACS Green Chemistry [gcande.digitellinc.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyridine acts as a base and a solvent in the acylation of amines. It - askIITians [askiitians.com]

- 10. nbinno.com [nbinno.com]

- 11. reddit.com [reddit.com]

- 12. Comparing Glacial Acetic Acid and Acetic Anhydride in Chemical Properties and Uses [ysxlglacialaceticacid.com]

- 13. brainly.in [brainly.in]

- 14. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]

- 15. phlox.or.id [phlox.or.id]

- 16. quora.com [quora.com]